(5-Bromopyridin-3-yl)methanol
Overview
Description
“(5-Bromopyridin-3-yl)methanol” is a synthetic compound that has gained considerable attention in scientific research and industry applications. It is a powder at room temperature and is slightly soluble in water .
Synthesis Analysis
The synthesis of “this compound” has been reported in various studies. For instance, one study reported the synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, using 5-methylnicotinic acid as the starting material .Molecular Structure Analysis
The molecular formula of “this compound” is C6H6BrNO . The molecule contains a total of 40 bonds, including 22 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 secondary alcohol, 2 aromatic ethers, and 1 Pyridine .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 188.02 g/mol . It is a powder at room temperature . The compound is slightly soluble in water .Scientific Research Applications
1. Coordination Compounds and Crystal Structures
(5-Bromopyridin-3-yl)methanol is utilized in synthesizing various coordination compounds. Krebs, Ceglarska, and Näther (2021) explored the formation of polymorphic and isomeric Nickel(II)thiocyanate coordination compounds with 3-bromopyridine as a coligand. Their study highlighted the role of solvent-mediated conversions and magnetic measurements in understanding the properties of these compounds (Krebs, Ceglarska, & Näther, 2021).
2. Synthesis of Schiff Base Compounds
The compound is a key ingredient in the synthesis of Schiff base compounds. Wang, Nong, Sht, and Qi (2008) reported the synthesis of a Schiff base compound involving 3-bromopyridine and 4-methylpyridin-2-ylamine in methanol. Their work contributes to understanding the structural aspects and potential antibacterial activities of these compounds (Wang, Nong, Sht, & Qi, 2008).
3. Preparation of Metal Binding Site Mimics
Hannon, Mayers, and Taylor (1998) explored the preparation of mono-substituted and symmetrically tri-substituted tris(2-pyridyl)methanols from 2-bromopyridines. These compounds are of interest as mimics for the metal binding site of carbonic anhydrase, highlighting a significant application in biochemical studies (Hannon, Mayers, & Taylor, 1998).
4. Antibacterial and Antifungal Applications
Rao, Prasad, and Rao (2013) synthesized and evaluated a novel azetidine derivative, including (5-bromopyridin-2-yl) azetidin-3-yl methanamine, for its antibacterial and antifungal activities. This highlights the compound's potential application in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).
5. Supramolecular Architecture and Hydrogen Bonding
Suksangpanya, Blake, Cade, Hubberstey, Parker, and Wilson (2004) investigated the supramolecular architectures in copper(II) halides involving methanol and N-(methylpyridin-2-yl)-2-cyanoguanidine. Their research offers insights into the role of hydrogen bonding in the formation of complex structures (Suksangpanya et al., 2004).
Safety and Hazards
The safety data sheet for “(3-bromopyridin-2-yl)methanol”, a similar compound, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
“(5-Bromopyridin-3-yl)methanol” has been used in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of novel pyrimidine-based thiourea compounds, which have shown potential for the treatment of type II diabetes mellitus . This suggests that “this compound” and its derivatives could have significant potential in future medicinal chemistry research.
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting potential interactions with proteins or enzymes.
Mode of Action
A related compound, a pyrimidine-based thiourea, has shown inhibitory potential against α-glucosidase . This suggests that (5-Bromopyridin-3-yl)methanol might interact with its targets in a similar manner, potentially inhibiting their function.
Biochemical Pathways
Based on the potential α-glucosidase inhibition , it could be involved in the carbohydrate digestion pathway, affecting the breakdown of complex sugars into glucose.
Result of Action
If it acts as an α-glucosidase inhibitor, it could potentially slow down carbohydrate digestion, reducing the rate of glucose absorption, and thereby modulating blood sugar levels .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVDHJLKXYCOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382807 | |
Record name | (5-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37669-64-0 | |
Record name | (5-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Bromo-3-pyridinyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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